1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
Description
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound featuring a piperidine core substituted at the 4-position with a benzyloxymethyl group. The piperidine nitrogen is linked to a ketone-bearing ethanone moiety, which is further substituted with a 4-fluorophenyl group. This structure combines lipophilic (benzyloxy, fluorophenyl) and polar (ketone) functionalities, making it a candidate for pharmacological exploration, particularly in central nervous system (CNS) or kinase-targeted therapies, given structural parallels to known bioactive molecules .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c22-20-8-6-17(7-9-20)14-21(24)23-12-10-19(11-13-23)16-25-15-18-4-2-1-3-5-18/h1-9,19H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAOMKLNJWKKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Fluorophenyl Ethanone Moiety: The final step involves the coupling of the piperidine derivative with 4-fluorobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The benzyloxy methyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the alkylation of piperidine derivatives with appropriate benzyl or fluorophenyl substituents. The synthetic pathway often includes the use of reagents such as para-toluenesulfonic acid and microwave irradiation to enhance yields. The structural characterization can be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the compound.
Receptor Binding Affinity
Research has indicated that compounds similar to 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone exhibit significant binding affinity for various receptors, including:
- Histamine H3 Receptors : This compound may act as an antagonist at these receptors, which are implicated in various neurological disorders. Studies show that modifications in the piperidine ring can enhance selectivity and potency against H3 receptors .
- Dopamine Receptors : Compounds with a similar structure have been evaluated for their potential as dopamine receptor modulators, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, analogs of this compound have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways associated with tumor growth .
Neurological Disorders
Given its interaction with histamine receptors, this compound is being explored for its potential in treating neurological disorders such as:
- Alzheimer's Disease : By modulating histamine signaling, it may help improve cognitive function and reduce symptoms associated with neurodegeneration.
- Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to influence neurotransmitter systems makes it a candidate for further investigation in ADHD treatments.
Autoimmune Diseases
Some derivatives of piperidine compounds are being studied as modulators for autoimmune diseases. These compounds can potentially regulate immune responses by targeting specific pathways involved in inflammation and autoimmunity .
Case Study 1: Histamine H3 Antagonists
In a study published in Frontiers in Systems Neuroscience, a series of histamine H3 receptor antagonists were synthesized, including compounds structurally related to This compound . These compounds demonstrated high selectivity for H3 receptors over H1 and H4 receptors, indicating their potential for treating cognitive deficits associated with neurodegenerative diseases .
Case Study 2: Cancer Therapeutics
A recent investigation into piperidine derivatives revealed that certain analogs could effectively inhibit cancer cell growth through apoptosis induction. In vitro assays showed that these compounds could lower cell viability significantly across various cancer types, suggesting their utility as lead compounds for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Modifications: Replacement of piperidine with piperazine (as in ) introduces an additional nitrogen, altering hydrogen-bonding capacity and basicity. Piperidine derivatives generally exhibit better blood-brain barrier penetration, critical for CNS-targeted drugs .
Substituent Impact :
- Benzyloxymethyl Group : Compared to the nitroimidazole in or the difluorobenzoyl in , the benzyloxymethyl group in the target compound increases lipophilicity (logP ~3.2 predicted), favoring membrane permeability .
- Fluorophenyl Positioning : The para-fluorine in the target compound vs. meta-substitution in 4-F-3-Methyl-α-PVP influences electronic effects and steric interactions with target proteins.
Biological Activity: Nitroimidazole-containing derivatives (e.g., 16d ) show pronounced anticancer activity due to DNA alkylation and kinase inhibition, whereas the target compound’s lack of nitro groups may reduce cytotoxicity but improve safety profiles. The sulfanylidene group in enhances antimicrobial activity via thiol-mediated redox interactions, a feature absent in the target compound.
Notes:
- The target compound’s benzyloxymethyl group may necessitate protection/deprotection strategies, as seen in tert-butyl carbamate intermediates in .
- Microwave-assisted synthesis (used in ) could improve reaction efficiency for similar piperidine-ethanone derivatives.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Fluorine substitution (common in ) generally reduces oxidative metabolism, extending half-life. However, the benzyloxymethyl group may introduce susceptibility to esterase-mediated cleavage.
Biological Activity
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a compound of interest due to its potential therapeutic applications. The structural features, including the benzyloxy and fluorophenyl groups, suggest possible interactions with biological targets, particularly in neurological and oncological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure
The compound can be represented as follows:
It consists of a piperidine core substituted with a benzyloxy group and a fluorophenyl group. The presence of these functional groups may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor in various biochemical pathways, particularly those involving neurotransmitter systems.
Potential Targets
- Muscarinic Receptors : Compounds with similar structures have been shown to interact with muscarinic receptors, which are implicated in cognitive functions and neurological disorders .
- Tyrosinase Inhibition : Related piperidine derivatives have demonstrated inhibitory effects on tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .
Efficacy Studies
Table 1 summarizes the biological activities reported for this compound and similar compounds:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 4-(4-Fluorobenzyl)piperazin-1-yl derivatives | Antimelanogenic | 0.18 | Tyrosinase |
| Other piperidine analogs | Muscarinic antagonism | Varies | Muscarinic receptors |
Note : TBD indicates that specific data for the compound is not yet available.
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of related compounds, researchers found that piperidine derivatives exhibited significant activity at muscarinic receptors, leading to improved cognitive function in animal models. This suggests that this compound may similarly enhance cognitive processes through receptor modulation .
Case Study 2: Antimelanogenic Activity
Another study focused on the antimelanogenic properties of piperazine derivatives similar to our compound. These compounds were shown to inhibit tyrosinase activity effectively, leading to reduced melanin production in vitro. This finding highlights the potential for developing skin-lightening agents from structurally related compounds .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step routes involving Friedel-Crafts acylation or nucleophilic substitution . For example, benzyl-protected intermediates (e.g., benzyloxy groups) are often introduced using alkylation reactions with benzyl halides under reflux conditions (acetone, 50–60°C, 7 hours) . Optimization includes:
- Catalyst selection : Lewis acids like AlCl₃ for acylation .
- Solvent systems : Polar aprotic solvents (e.g., DCM) improve yields in piperidine derivatization .
- Temperature control : Reflux conditions (e.g., 50–60°C) balance reaction rate and side-product formation .
Yields >75% are achievable with optimized stoichiometry and purification via column chromatography (n-hexane/EtOAC gradients) .
Basic: Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be addressed?
Methodological Answer:
- 1H/13C-NMR : Essential for confirming substitution patterns (e.g., benzyloxy methyl protons at δ 4.04 ppm, fluorophenyl aromatic protons at δ 7.15–7.34 ppm) .
- HPLC : Assess purity (>95% at 254 nm) and retention time consistency (e.g., 13.036 minutes) .
- Elemental Analysis : Discrepancies (e.g., ±0.3% for C/H/N) may indicate residual solvents; confirm via mass spectrometry or repeated recrystallization .
Advanced: How can researchers resolve low yields in multi-step syntheses of similar benzoylpiperidine derivatives?
Methodological Answer:
Low yields (e.g., 49% in stepwise acylations) arise from:
- Intermediate instability : Protect reactive groups (e.g., amines) with Boc or benzyl .
- Steric hindrance : Use bulky substituents sparingly; optimize coupling agents (e.g., HATU for amide bonds) .
- Workup protocols : Employ continuous flow reactors for scale-up to reduce decomposition .
Validate each step with TLC/LC-MS to isolate bottlenecks .
Advanced: What factors contribute to variability in NMR spectral interpretation for such compounds?
Methodological Answer:
Variability stems from:
- Conformational flexibility : Piperidine ring chair-flip dynamics broaden peaks (e.g., δ 1.57–1.92 ppm for axial/equatorial protons) .
- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts aromatic proton signals by 0.1–0.3 ppm .
- Impurities : Trace water (δ 1.5 ppm) or unreacted starting materials require DEPT-135 or 2D-COSY for clarity .
Basic: What are key considerations for designing biological activity studies targeting sigma receptors or metabolic pathways?
Methodological Answer:
- Target selection : Prioritize receptors with structural homology (e.g., Sigma1, linked to neuroprotection) .
- Dose ranges : Start with 1–10 μM in vitro (cell viability assays) before progressing to rodent models .
- Metabolic profiling : Use liver microsomes (e.g., Wistar rats) to identify oxidative metabolites (e.g., 4,4'-difluorobenzophenone derivatives) .
Advanced: How can in vitro metabolic stability data guide in vivo study design?
Methodological Answer:
- Microsome assays : Quantify half-life (t₁/₂) of parent compound; short t₁/₂ (<30 minutes) suggests need for prodrug strategies .
- Metabolite ID : LC-HRMS detects hydroxylated or dealkylated products; modify labile groups (e.g., replace benzyloxy with cyclopropylmethoxy) .
- Radiolabeling : Introduce ¹⁸F or ¹¹C (e.g., via 2-fluoroethoxy groups) for PET imaging of biodistribution .
Advanced: What strategies validate target engagement in neurological disease models?
Methodological Answer:
- Autoradiography : Use ¹⁸F-labeled analogs to map receptor density in brain slices (e.g., Sigma1 in hippocampal regions) .
- Knockout models : Compare wild-type vs. Sigma1-KO mice to confirm specificity .
- Behavioral assays : Pair receptor occupancy data with cognitive tests (e.g., Morris water maze) .
Basic: How should researchers handle discrepancies between computational and experimental logP values?
Methodological Answer:
- Experimental validation : Use shake-flask HPLC to measure partition coefficients (octanol/water) .
- Software limitations : Adjust parameters in ChemAxon or ACD/Labs for halogenated aromatics (e.g., 4-fluorophenyl increases logP by ~0.5) .
- Structural analogs : Compare with similar compounds (e.g., 4-isopropylbenzoyl derivatives) to identify outliers .
Advanced: What are best practices for ensuring reproducibility in piperidine-based scaffold synthesis?
Methodological Answer:
- Strict anhydrous conditions : Use molecular sieves for moisture-sensitive steps (e.g., AlCl₃-catalyzed acylations) .
- Batch-to-batch QC : Mandate ¹H-NMR and LC-MS for intermediates .
- Crystallography : Resolve ambiguous structures via X-ray diffraction (e.g., piperidine chair conformation) .
Advanced: How can researchers leverage structural analogs to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric replacement : Substitute benzyloxy with oxetane (e.g., improves metabolic stability) .
- LogD optimization : Introduce polar groups (e.g., methoxy at para positions) to reduce CNS penetration if peripheral targets are desired .
- Prodrugs : Mask amines as carbamates (e.g., tert-butyloxycarbonyl) for enhanced oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
